molecular formula C9H17Cl2N3O B3250932 rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans CAS No. 2059908-61-9

rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans

Cat. No.: B3250932
CAS No.: 2059908-61-9
M. Wt: 254.15
InChI Key: WLNVEYFWTYXHRQ-BPRGXCPLSA-N
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Description

Rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans, is a synthetic compound known for its unique structural properties and its potential applications in various fields of scientific research. Its complex structure features a pyrazole ring attached to an oxolane moiety, making it a fascinating subject of study for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis of rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride typically starts with the preparation of the pyrazole ring. This can be achieved through the reaction of ethyl hydrazine with an appropriate diketone under acidic conditions.

  • Formation of Oxolane Ring: : The oxolane ring is then introduced by a cyclization reaction, involving the use of dihydroxylation and subsequent ring closure using a suitable catalyst.

  • Final Assembly: : The final step involves the coupling of the pyrazole ring with the oxolane moiety. This is followed by amination and purification to obtain the dihydrochloride salt.

Industrial Production Methods: : In industrial settings, the production of rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride may involve large-scale batch reactions. Key considerations include optimizing reaction conditions to maximize yield and purity, while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions where the pyrazole ring may be susceptible to transformation.

  • Reduction: : Hydrogenation or reduction can modify the functional groups attached to the oxolane ring.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can alter the substituents on the pyrazole ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include potassium permanganate or chromic acid.

  • Reducing Agents: : Sodium borohydride or hydrogen gas with a palladium catalyst.

  • Substitution Reagents: : Alkyl halides or acyl chlorides in the presence of a base.

Major Products: : The reactions may yield derivatives of the initial compound with varied functional groups, enabling further exploration of its properties and applications.

Scientific Research Applications

Chemistry: : This compound's unique structure makes it a valuable subject in the study of stereochemistry and reaction mechanisms.

Biology: : In biological research, it may serve as a model compound for studying enzyme interactions and metabolic pathways.

Industry: : Industrially, it could be utilized in the synthesis of complex organic molecules or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

Mechanism: : The compound exerts its effects by interacting with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events.

Molecular Targets and Pathways: : Key pathways may include signaling cascades involving kinases or other regulatory proteins, influencing cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine hydrochloride: (single hydrochloride salt version)

  • rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine: (without hydrochloride)

Uniqueness: : The dihydrochloride version is notable for its enhanced solubility and stability compared to other forms, making it more versatile in various experimental conditions.

That should give you a good start! Want to dive into more detail on any of these sections?

Properties

IUPAC Name

(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-2-12-6-7(5-11-12)9-8(10)3-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNVEYFWTYXHRQ-BPRGXCPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCO2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCO2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans
Reactant of Route 2
rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans
Reactant of Route 3
rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans
Reactant of Route 4
rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans
Reactant of Route 5
rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans
Reactant of Route 6
Reactant of Route 6
rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans

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